

4-Ethoxymethyl-benzoic acid CAS number 146781-28-4

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Compound of Interest

Compound Name: 4-Ethoxymethyl-benzoic acid

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An In-depth Technical Guide to **4-Ethoxymethyl-benzoic Acid** (CAS: 146781-28-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-Ethoxymethyl-benzoic acid**, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

4-Ethoxymethyl-benzoic acid (CAS No. 146781-28-4) is a derivative of benzoic acid, distinguished by an ethoxymethyl substituent at the para (4-) position of the benzene ring. This unique structure imparts a dual reactivity: the carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the ethoxymethyl group, a stable ether, modulates the molecule's polarity, solubility, and steric profile.^{[1][2]} These features make it a versatile building block for creating more complex molecular architectures.

A summary of its key physicochemical properties is presented below, compiled from authoritative databases.^{[1][3][4]}

Property	Value
CAS Number	146781-28-4
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
IUPAC Name	4-(ethoxymethyl)benzoic acid
Synonyms	Benzoic acid, 4-(ethoxymethyl)-
SMILES	CCOCC1=CC=C(C=C1)C(=O)O
InChI Key	XSNKLGMYKSJLHQ-UHFFFAOYSA-N
Monoisotopic Mass	180.078644241 Da

Strategic Synthesis Methodologies

The synthesis of **4-Ethoxymethyl-benzoic acid** can be approached from several strategic directions. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile. The two most logical and commonly employed strategies involve either the etherification of a pre-functionalized benzyl alcohol or the functionalization of a pre-existing benzoic acid derivative.

Methodology A: Williamson Ether Synthesis from a Hydroxymethyl Precursor

This is arguably the most direct route. It leverages the nucleophilic character of an alkoxide to displace a halide, forming the key C-O ether bond. The causality here is straightforward: starting with a commercially available building block like methyl 4-(hydroxymethyl)benzoate minimizes the number of synthetic steps. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification.

Experimental Protocol:

- Deprotonation: To a solution of methyl 4-(hydroxymethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon or N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

- Expert Insight: The use of NaH ensures the complete and irreversible formation of the alkoxide. Anhydrous conditions are critical to prevent quenching the base.
- Ether Formation: After stirring for 30 minutes at 0 °C, add ethyl iodide (EtI, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Causality: Ethyl iodide is an excellent electrophile for this S_N2 reaction. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).
- Work-up & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 4-(ethoxymethyl)benzoate can be purified by silica gel column chromatography.
- Saponification: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
- Final Isolation: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product, **4-Ethoxymethyl-benzoic acid**, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Methodology B: Functional Group Interconversion from 4-Methylbenzoic Acid

This alternative pathway begins with the more accessible 4-methylbenzoic acid (p-tolueic acid). This route involves benzylic halogenation followed by nucleophilic substitution.

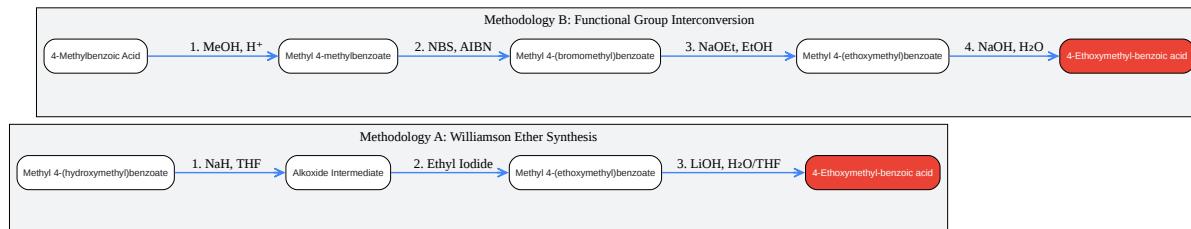
Experimental Protocol:

- Esterification: Protect the carboxylic acid of 4-methylbenzoic acid (1.0 eq.) as a methyl ester using methanol (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions.
- Benzylic Bromination: Dissolve the resulting methyl 4-methylbenzoate (1.0 eq.) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a

radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture with irradiation from a sunlamp or tungsten lamp until the starting material is consumed.

- Expert Insight: This is a classic Wohl-Ziegler reaction. The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical.[5]
- Nucleophilic Substitution: In a separate flask, prepare sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. Cool this solution to 0 °C and add the crude methyl 4-(bromomethyl)benzoate solution dropwise. Stir overnight at room temperature.
- Hydrolysis and Isolation: Work-up the reaction as described in Methodology A (Step 3) to isolate the intermediate ester. Subsequently, hydrolyze the ester using LiOH or NaOH as described in Methodology A (Steps 4 & 5) to obtain the final product, **4-Ethoxymethyl-benzoic acid**.

The following diagram illustrates these two primary synthetic workflows.



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Caption: Primary synthetic routes to **4-Ethoxymethyl-benzoic acid**.

Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized compound is paramount. A self-validating system of analysis relies on the convergence of data from multiple spectroscopic techniques. The expected data for **4-Ethoxymethyl-benzoic acid** is summarized below.

Technique	Expected Observations
¹ H NMR	~12.0-13.0 ppm (s, 1H, COOH), ~8.0 ppm (d, 2H, Ar-H ortho to COOH), ~7.4 ppm (d, 2H, Ar-H meta to COOH), ~4.5 ppm (s, 2H, Ar-CH ₂ -O), ~3.5 ppm (q, 2H, O-CH ₂ -CH ₃), ~1.2 ppm (t, 3H, O-CH ₂ -CH ₃)
¹³ C NMR	~172 ppm (C=O), ~144 ppm (Ar-C-COOH), ~130 ppm (Ar-C-H), ~127 ppm (Ar-C-H), ~126 ppm (Ar-C-CH ₂), ~72 ppm (Ar-CH ₂ -O), ~66 ppm (O-CH ₂ -CH ₃), ~15 ppm (O-CH ₂ -CH ₃)
IR (cm ⁻¹)	3300-2500 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1290 & ~1110 (C-O stretch for acid and ether)
Mass Spec (EI)	M ⁺ at m/z = 180. Expected fragments at m/z = 165 (loss of -CH ₃), 151 (loss of -C ₂ H ₅), 135 (loss of -OC ₂ H ₅), 133 (loss of -CH ₂ OC ₂ H ₅)

Note: Chemical shifts (ppm) are approximate and depend on the solvent used. J-coupling constants would further confirm assignments.

Applications in Research and Development

The bifunctional nature of **4-Ethoxymethyl-benzoic acid** makes it a valuable intermediate in several high-value research areas. Its utility stems from the distinct reactivity of its two functional ends.

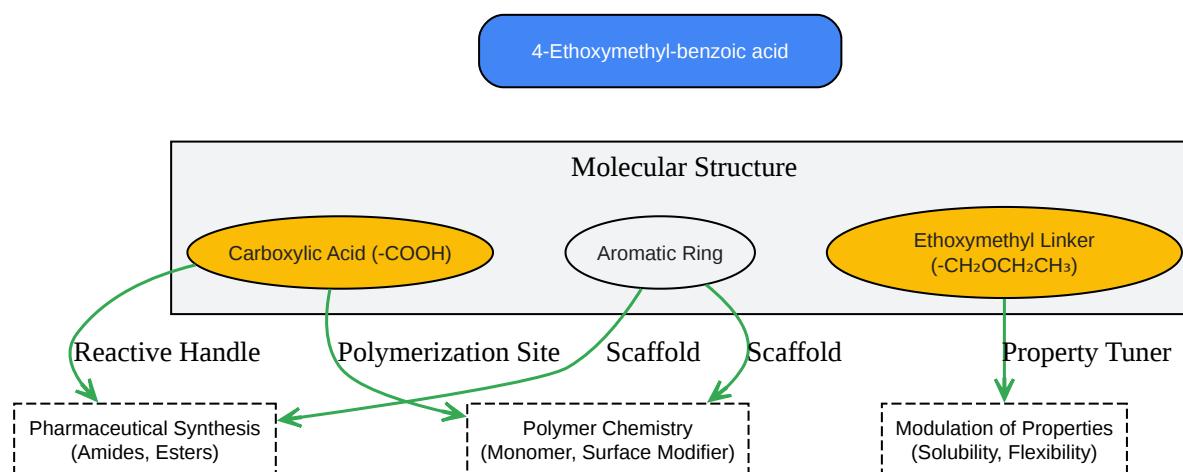
- **Pharmaceutical Drug Discovery:** Benzoic acid derivatives are a well-established class of pharmacophores. For instance, extensive research has been conducted on synthesizing

benzoic acid derivatives as inhibitors for targets like influenza neuraminidase.[6][7] 4-

Ethoxymethyl-benzoic acid can serve as a starting point for library synthesis, where the carboxylic acid is converted to various amides or esters, and the ethoxymethyl group acts as a non-labile linker or a modulator of solubility and cell permeability.

- Materials Science and Polymer Chemistry: The carboxylic acid moiety can be used to anchor the molecule onto surfaces or to incorporate it into polymer backbones, such as polyesters and polyamides. The ethoxy group can influence the final material's properties, including its thermal stability, flexibility, and hydrophobicity. Its structural analog, 4-(hydroxymethyl)benzoic acid, is already used to enhance polymer properties.[8]
- Organic Synthesis: It serves as a versatile building block for constructing more elaborate molecules where a para-substituted benzoic acid with a flexible, oxygen-containing side chain is required.

The logical relationship between the molecule's structure and its function is depicted in the following diagram.



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Caption: Structure-function relationship of the title compound.

Safety and Handling

According to aggregated GHS information, **4-Ethoxymethyl-benzoic acid** is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][9] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[10][11][12]

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